N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-14-4-6-16(24)11-17(14)25-22(29)13-27-8-9-28-19(23(27)30)12-18(26-28)15-5-7-20(31-2)21(10-15)32-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMIJZWKJCHLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Attachment of the 5-chloro-2-methylphenyl group: This can be done through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The target compound shares its pyrazolo[1,5-a]pyrazine core with several analogs, but differences in substituents lead to distinct physicochemical and biological profiles. Key analogs include:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Impact of Substituents on Properties
- 3,4-Dimethoxyphenyl vs. Halogenated Phenyl Groups :
The target compound’s 3,4-dimethoxyphenyl group enhances electron density and solubility compared to halogenated analogs (e.g., F-DPA’s 4-fluorophenyl). Methoxy groups may improve metabolic stability but reduce membrane permeability relative to lipophilic halogens . - Chloro vs. Fluoro Substituents :
The 5-chloro-2-methylphenyl group in the target compound increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., ’s 3-fluoro-4-methylphenyl). Chlorine’s larger atomic radius may enhance steric hindrance in binding interactions . - Core Heterocycle Differences: Pyrazolo[1,5-a]pyrazine (two adjacent nitrogens) vs. Pyrazine cores are less common in pharmaceuticals but may offer novel binding modes .
Research Findings and Implications
- Solubility and Bioavailability :
Methoxy groups in the target compound and ’s analog improve aqueous solubility compared to halogenated derivatives, but chloro substituents may counteract this by increasing lipophilicity . - Metabolic Stability :
The dihydrobenzodioxin group in ’s compound could enhance metabolic resistance compared to the target’s simpler phenyl substituents . - Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving coupling of pre-functionalized pyrazolo[1,5-a]pyrazine intermediates with substituted acetamides .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C25H23ClN4O3
- Molecular Weight : 494.99312 g/mol
- CAS Number : [Not provided in the search results]
This compound features a complex structure that includes a chloro-substituted aromatic ring, a pyrazolo[1,5-a]pyrazin moiety, and an acetamide functional group.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolopyridine derivatives have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that similar structural motifs in the target compound could yield comparable antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays using MTT methods have demonstrated that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines. The findings suggest that the incorporation of specific functional groups can enhance cytotoxic activity against cancer cells .
Antioxidant Activity
The antioxidant potential of compounds related to this compound has been evaluated using DPPH radical scavenging assays. Compounds exhibiting high DPPH radical scavenging ability indicate promising antioxidant properties, which are essential for mitigating oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the aromatic rings and the pyrazolo[1,5-a]pyrazin structure significantly influences its biological properties. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances antimicrobial activity |
| Methoxy Groups | Increases antioxidant potential |
| Acetamide Group | Contributes to cytotoxicity |
Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of pyrazolopyrazines, one compound demonstrated a significant reduction in bacterial growth compared to controls. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles, yielding promising results for further development as an antimicrobial agent.
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of structurally similar compounds against human cancer cell lines. Results indicated that certain derivatives effectively induced apoptosis, suggesting that modifications to the pyrazolo[1,5-a]pyrazin core could enhance therapeutic efficacy against specific cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide?
- The synthesis typically involves multi-step reactions:
Core formation : Cyclization of pyrazolo[1,5-a]pyrazine precursors under reflux with catalysts like acetic acid .
Amide coupling : Reaction of the pyrazolo-pyrazine intermediate with 5-chloro-2-methylphenylamine using coupling agents (e.g., EDCI/HOBt) .
Functionalization : Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Key conditions : Inert atmosphere (N₂/Ar), controlled temperatures (70–110°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the structural identity of this compound confirmed?
- Analytical techniques :
- NMR : H and C NMR identify substituents (e.g., δ 3.8–4.0 ppm for methoxy groups, δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 493.12) confirm the molecular formula .
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium in the pyrazinone ring) .
Q. What preliminary biological activities are associated with this compound?
- In vitro screening :
- Kinase inhibition : IC₅₀ values <1 µM against JAK2 or PI3K isoforms in enzyme assays .
- Antiproliferative activity : GI₅₀ of 2–5 µM in cancer cell lines (e.g., MCF-7, A549) .
- Anti-inflammatory effects : 40–60% inhibition of TNF-α in LPS-stimulated macrophages at 10 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Structure-Activity Relationship (SAR) insights :
| Substituent Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | Replacement with Cl | Reduced kinase binding affinity | |
| 5-Chloro-2-methylphenyl | Fluorination at Cl | Enhanced metabolic stability | |
| Pyrazinone ring | Oxidation to pyrazole | Loss of antiproliferative activity |
- Methodology : Computational docking (AutoDock Vina) identifies critical H-bonds with kinase ATP-binding pockets .
Q. How can contradictory data on tautomeric equilibria be resolved?
- Challenges : Tautomeric forms (e.g., 4-oxo vs. 4-hydroxy) yield variable NMR and bioactivity data .
- Solutions :
- Deuterium exchange experiments : Track proton mobility in D₂O .
- pH-dependent studies : Monitor tautomer ratios via UV-Vis spectroscopy (λ 270–320 nm) .
Q. What strategies optimize bioavailability and pharmacokinetics?
- Approaches :
- Prodrug design : Esterification of the acetamide group to enhance solubility .
- Metabolic stability assays : Microsomal half-life (t₁/₂) evaluation in liver S9 fractions .
- LogP optimization : Reduce hydrophobicity (measured via shake-flask method) by introducing polar groups .
Methodological Guidance
Q. What techniques validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases by measuring protein stability shifts post-treatment .
- RNA-seq/proteomics : Identify downstream pathway modulation (e.g., apoptosis markers like BAX/BCL-2) .
Q. How are reaction intermediates characterized during synthesis?
- Online monitoring : Use LC-MS with electrospray ionization to track intermediates in real-time .
- Isolation : Flash chromatography (C18 columns) for unstable intermediates .
Data Contradiction Analysis
Q. Why do similar analogs show divergent bioactivities despite minor structural changes?
- Root cause : Subtle electronic effects (e.g., methoxy vs. chloro groups alter π-π stacking in kinase binding pockets) .
- Resolution : Free-energy perturbation (FEP) calculations quantify substituent effects on binding ΔG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
